molecular formula C15H12N6O2S B232156 8-amino-6-methylsulfanyl-4-phenyl-2,4,5,11,12-pentazatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraene-10,13-dione

8-amino-6-methylsulfanyl-4-phenyl-2,4,5,11,12-pentazatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraene-10,13-dione

Cat. No.: B232156
M. Wt: 340.4 g/mol
InChI Key: QTRIDNYLHHMJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4’,3’:5,6]pyrido[2,3-d]pyridazine-5,8-dione is a complex heterocyclic compound. It features a unique structure that combines pyrazole, pyridine, and pyridazine rings, making it a subject of interest in various fields of scientific research. This compound is known for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4’,3’:5,6]pyrido[2,3-d]pyridazine-5,8-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at specific positions . The reaction conditions often include heating with sodium methoxide (MeONa) at reflux in butanol (BuOH), leading to selective formation of the desired pyridopyrimidinones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Scientific Research Applications

4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4’,3’:5,6]pyrido[2,3-d]pyridazine-5,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4’,3’:5,6]pyrido[2,3-d]pyridazine-5,8-dione involves its interaction with molecular targets such as phosphatidylinositol 3-kinase (PI3K). By inhibiting PI3K, the compound can interfere with signaling pathways that regulate cell growth, proliferation, and survival . This makes it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4’,3’:5,6]pyrido[2,3-d]pyridazine-5,8-dione stands out due to its unique combination of pyrazole, pyridine, and pyridazine rings, which confer distinct chemical and biological properties. Its potential as a PI3K inhibitor further distinguishes it from other similar compounds .

Properties

Molecular Formula

C15H12N6O2S

Molecular Weight

340.4 g/mol

IUPAC Name

8-amino-6-methylsulfanyl-4-phenyl-2,4,5,11,12-pentazatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraene-10,13-dione

InChI

InChI=1S/C15H12N6O2S/c1-24-15-9-10(16)8-11(14(23)19-18-13(8)22)17-12(9)21(20-15)7-5-3-2-4-6-7/h2-6H,1H3,(H2,16,17)(H,18,22)(H,19,23)

InChI Key

QTRIDNYLHHMJQS-UHFFFAOYSA-N

SMILES

CSC1=NN(C2=NC3=C(C(=C21)N)C(=O)NNC3=O)C4=CC=CC=C4

Canonical SMILES

CSC1=NN(C2=C1C(=C3C(=N2)C(=O)NNC3=O)N)C4=CC=CC=C4

Origin of Product

United States

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